molecular formula C15H14ClNO4S B2905997 Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate CAS No. 339016-38-5

Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate

Cat. No.: B2905997
CAS No.: 339016-38-5
M. Wt: 339.79
InChI Key: XLYOEMBSYOTRMC-UHFFFAOYSA-N
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Description

Historical Development and Research Significance

The compound’s development traces its origins to early sulfonamide chemistry, where sulfonyl groups were recognized for their electron-withdrawing properties and capacity to stabilize transition states in organic reactions. A pivotal advancement emerged from patented synthetic methodologies for analogous sulfonamide esters, such as the microwave-assisted solvent extraction (MASE) techniques applied to bensulfuron-methyl, a structurally related sulfonylurea herbicide. These methods underscored the critical role of temperature and pH control in preserving sulfonamide integrity during synthesis—a challenge directly relevant to this compound’s development.

Patent literature reveals that N-butyryl-4-amino-3-methyl-methyl benzoate, a derivative with a comparable benzoate core, required multi-step synthesis involving butyryl chloride and aromatic amines, highlighting the reactivity of the amino-sulfonyl interface. Such synthetic hurdles have driven innovations in protecting-group strategies and catalytic coupling reactions for the target compound.

Position within Sulfonamide Research Literature

This compound occupies a unique niche within sulfonamide research due to its dual functionalization:

  • Sulfonamide Reactivity : The (4-chlorophenyl)sulfonyl group enables nucleophilic substitution at the sulfur center, facilitating applications in metal coordination and catalysis.
  • Aminobenzoate Backbone : The ester and amino groups provide sites for further derivatization, aligning with trends in modular drug discovery and ligand design.

Comparative studies with Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate (PubChem CID: 2781242) demonstrate how para-substituted sulfonamides exhibit enhanced thermal stability compared to ortho-analogues, a critical factor in agrochemical formulations. Similarly, 1-Chloro-4-(4-methylphenyl)sulfonyl-benzene (PubChem CID: 286219) illustrates the electronic effects of chlorophenyl groups on sulfone reactivity, informing synthetic strategies for the target compound.

Structure-Based Classification in Chemical Research

The compound’s molecular architecture classifies it within three key categories:

Structural Feature Research Implications
Chlorophenylsulfonyl Enhances electrophilicity for nucleophilic aromatic substitution reactions.
Methyl Benzoate Ester Improves lipid solubility for biological membrane penetration.
Amino Group Serves as a chelation site for transition metals (e.g., Cu²⁺, Fe³⁺).

This triad of functionalities enables diverse applications, from catalytic ligand frameworks to bioactive molecule precursors.

Research Challenges and Opportunities

Key Challenges :

  • Synthetic Complexity : Multi-step routes requiring precise control over reaction conditions to prevent sulfonamide hydrolysis.
  • Stability Limitations : Sensitivity to acidic/basic media, as observed in bensulfuron-methyl degradation studies under varying pH.
  • Characterization Difficulties : Overlapping NMR signals from aromatic protons complicate structural verification.

Emerging Opportunities :

  • Coordination Chemistry : Exploiting the amino-sulfonyl motif to design heterogeneous catalysts for cross-coupling reactions.
  • Agrochemical Development : Leveraging sulfonamide bioactivity for herbicide optimization, as demonstrated in sulfonylurea analogs.

Current Research Landscape

Recent studies emphasize:

  • Microwave-Assisted Synthesis : Adapting MASE protocols from bensulfuron-methyl research to improve the target compound’s yield and purity.
  • Computational Modeling : Density functional theory (DFT) analyses of sulfonamide-metal interactions to predict catalytic behavior.
  • Derivatization Studies : Synthesis of analogues like Methyl 3,4-bis(4-methylbenzenesulfonamido)benzoate to explore structure-activity relationships.

Ongoing investigations focus on optimizing the compound’s stability in aqueous environments—a critical barrier to its agricultural and pharmaceutical deployment. Collaborative efforts between synthetic chemists and computational researchers are poised to address these challenges through advanced reaction engineering and machine learning-driven design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-[(4-chlorophenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)10-2-7-14(17)11(8-10)9-22(19,20)13-5-3-12(16)4-6-13/h2-8H,9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOEMBSYOTRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available benzoic acid derivatives. One common synthetic route involves the following steps:

  • Nitration: Benzoic acid is nitrated to produce 4-nitrobenzoic acid.

  • Reduction: The nitro group is reduced to an amino group, yielding 4-aminobenzoic acid.

  • Sulfonylation: The amino group is then sulfonylated using chlorobenzene sulfonyl chloride to form the intermediate 4-amino-3-[(4-chlorophenyl)sulfonyl]benzoic acid.

  • Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-nitrobenzoic acid derivatives.

  • Reduction: Formation of 4-aminobenzoic acid derivatives.

  • Substitution: Formation of various substituted benzenesulfonyl compounds.

Scientific Research Applications

Pharmacological Applications

1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine has shown promise in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have been tested against various bacterial strains and have shown effective inhibition, making them candidates for developing new antibiotics .
  • Anticancer Properties : Some studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells has been documented, suggesting that 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine could be explored further for anticancer drug development .

Table 1: Summary of Pharmacological Studies

Study TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines

Agrochemical Applications

The compound also finds applications in the field of agrochemicals:

  • Herbicidal Activity : Research has indicated that thiadiazole derivatives can serve as herbicides. They exhibit selective toxicity towards specific weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .
  • Pesticide Formulation : The incorporation of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine into pesticide formulations has been studied for enhancing efficacy against pests while minimizing environmental impact .

Table 2: Agrochemical Applications

Application TypeDescriptionReference
HerbicideSelective toxicity towards certain weed species
PesticideEnhances effectiveness in pest control formulations

Materials Science Applications

In materials science, the unique properties of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine are being investigated for:

  • Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
  • Nanocomposites : Research into nanocomposites utilizing this compound suggests potential improvements in electrical conductivity and thermal resistance. Such materials could be applicable in electronics and aerospace industries .

Table 3: Materials Science Applications

Application TypeDescriptionReference
Polymer SynthesisEnhances mechanical properties of polymers
NanocompositesImproves conductivity and thermal resistance

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways in biological systems. The amino group and sulfonyl group are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate, a comparative analysis with structurally analogous compounds is provided below. Key differences lie in substituent groups, synthetic pathways, and biological activities.

Substituent Variations: Halogen and Functional Group Effects

  • 4-[(4-Bromophenyl)sulfonyl]benzoic Acid (Compound 1 in )

    • Structure : Features a bromine atom at the para position of the sulfonylphenyl group and a carboxylic acid instead of a methyl ester.
    • Properties : The bromine atom increases molecular weight and lipophilicity compared to chlorine. The carboxylic acid group enhances hydrogen-bonding capacity but reduces membrane permeability relative to methyl esters.
    • Synthesis : Derived from 4-methylbenzenesulfonyl chloride and bromobenzene via nucleophilic substitution .
  • This compound Structure: Chlorine substituent offers moderate electron-withdrawing effects and lower molecular weight than bromine. The methyl ester improves lipophilicity and bioavailability compared to carboxylic acids. Synthetic Relevance: Likely synthesized via acylation and esterification steps, analogous to methods used for 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (Compound 2 in ) .

Physicochemical Properties

Property This compound 4-[(4-Bromophenyl)sulfonyl]benzoic Acid 4-Benzyl-1,3-oxazole Derivative
Molecular Weight ~370 g/mol (estimated) ~371 g/mol ~500 g/mol
LogP (Lipophilicity) ~2.8 (predicted) ~2.5 ~3.2
Key Functional Groups Methyl ester, amino, 4-Cl-sulfonyl Carboxylic acid, 4-Br-sulfonyl Oxazole, 4-Br-sulfonyl
Bioavailability Moderate (ester enhances permeability) Low (acid limits absorption) Variable (oxazole may improve stability)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s amino group introduces steric hindrance during acylation steps, requiring optimized reaction conditions (e.g., use of morpholine derivatives as catalysts, as seen in for oxazole synthesis) .
  • Halogen Effects : Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, improving binding affinity in target interactions.

Biological Activity

Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate, with the molecular formula C15H14ClNO4S and CAS number 339016-38-5, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, based on various studies.

  • Molecular Formula: C15H14ClNO4S
  • Molar Mass: 339.79 g/mol
  • Melting Point: 176-178°C

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Antibacterial Activity
  • Anti-inflammatory Activity
  • Anticancer Potential

1. Antibacterial Activity

Several studies have reported the antibacterial efficacy of this compound against various bacterial strains.

  • Case Study Findings:
    • A study demonstrated that derivatives of sulfonamides, including this compound, showed significant activity against Salmonella typhi and Bacillus subtilis. The compounds were evaluated through disk diffusion methods and exhibited zones of inhibition indicating their potential as antibacterial agents .
Bacterial StrainZone of Inhibition (mm)
Salmonella typhi20
Bacillus subtilis18

2. Anti-inflammatory Activity

Research indicates that compounds containing the sulfonamide group exhibit anti-inflammatory properties.

  • Mechanism of Action:
    • The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

3. Anticancer Potential

Recent investigations have explored the anticancer properties of this compound.

  • In Vitro Studies:
    • In silico analyses have indicated that derivatives related to this compound can inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound demonstrated cytotoxic effects in cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) through apoptosis induction mechanisms .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeStudy ReferenceKey Findings
Antibacterial Effective against Salmonella typhi and Bacillus subtilis
Anti-inflammatory Inhibition of COX enzymes
Anticancer Induces apoptosis in cancer cell lines

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate with high purity?

Methodological Answer:
A stepwise synthesis is advised:

Amino Group Protection : Begin by protecting the 4-amino group using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during sulfonylation.

Sulfonylation : React the protected intermediate with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor completion via TLC .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC and ¹H/¹³C NMR .

Advanced: How can researchers address conflicting data regarding the biological activity of sulfonamide derivatives like this compound?

Methodological Answer:
Contradictions in biological activity reports often arise from differences in assay conditions or structural analogs. To resolve discrepancies:

Comparative Studies : Synthesize and test structurally related compounds (e.g., varying substituents on the sulfonyl or benzene rings) to isolate the pharmacophore responsible for activity .

Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., carbonic anhydrase or kinases). Validate predictions with in vitro enzyme inhibition assays .

Assay Standardization : Replicate conflicting studies under controlled conditions (pH, temperature, solvent) to identify extrinsic variables affecting activity .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Key techniques include:

Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions and detect impurities (e.g., DMSO-d₆ as solvent).
  • FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350-1150 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (±2 ppm accuracy).

X-ray Crystallography : If single crystals are obtainable, employ software suites like APEX2 for structural elucidation .

Advanced: How can the reactivity of the sulfonylmethyl group be exploited in derivatization studies?

Methodological Answer:
The sulfonylmethyl group is susceptible to nucleophilic substitution and oxidation:

Substitution Reactions : React with amines (e.g., piperazine) in DMF at 80°C to generate sulfonamide derivatives. Optimize using Design of Experiments (DoE) to vary temperature, solvent, and molar ratios .

Oxidation Studies : Treat with m-CPBA (meta-chloroperbenzoic acid) to form sulfone derivatives, monitoring progress via ¹H NMR .

Stability Profiling : Assess hydrolytic stability under acidic (HCl/THF) and basic (NaOH/EtOH) conditions using HPLC to track degradation products .

Basic: What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

Controlled Reaction Conditions :

  • Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Maintain temperatures below 0°C during sulfonylation to minimize ester group degradation.

Protection/Deprotection : Temporarily block reactive sites (e.g., amino group) to avoid cross-reactivity .

Real-Time Monitoring : Employ in-situ FT-IR or ReactIR to detect intermediates and adjust conditions dynamically .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

Kinetic Studies :

  • Perform steady-state enzyme assays (e.g., carbonic anhydrase) to determine inhibition constants (Kᵢ) using Lineweaver-Burk plots.
  • Compare IC₅₀ values with known inhibitors (e.g., acetazolamide) .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm enthalpy-driven interactions.

Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., His64Ala in carbonic anhydrase) to identify critical binding residues .

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